molecular formula C13H12FNO2S B3424270 4-fluoro-N-(4-methylphenyl)benzenesulfonamide CAS No. 339-41-3

4-fluoro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B3424270
CAS No.: 339-41-3
M. Wt: 265.31 g/mol
InChI Key: FYLWYXQJWFHHKR-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methylphenyl)benzenesulfonamide is a high-purity chemical compound for research applications. This benzenesulfonamide derivative is of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents. Structural analogs of this compound have been investigated as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising therapeutic target for antiretroviral therapy . These inhibitors exhibit a dual-stage antiviral profile, disrupting both early and late events in the viral replication cycle . Furthermore, the benzenesulfonamide pharmacophore is known to exhibit carbonic anhydrase inhibitory activity, which has been linked to effects on the central nervous system, such as the attenuation of behavioral sensitization in preclinical models . Researchers can utilize this compound as a key intermediate or precursor for designing and synthesizing new bioactive molecules. It is supplied with guaranteed purity and identity for reliable experimental results. THIS PRODUCT IS FOR RESEARCH USE ONLY AND NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

IUPAC Name

4-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWYXQJWFHHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253494
Record name 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-41-3
Record name 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound with a fluorine atom at the para position of the aniline nitrogen and a methyl group at the para position of the phenyl ring. It has diverse applications in scientific research, particularly in medicinal chemistry and pharmaceutical development. It is also investigated for its role as an inhibitor in various biological pathways.

Scientific Research Applications

  • Medicinal Chemistry this compound serves as a building block in synthesizing pharmaceuticals, specifically in developing anti-inflammatory and anticancer agents. It is also used in the synthesis of aryl thiazolone–benzenesulfonamides, which exhibit anti-proliferative activity against triple-negative breast cancer cell lines .
  • Material Science This compound is used in designing advanced materials with specific electronic and optical properties.
  • Biological Studies this compound can be employed as a probe in biochemical assays to study enzyme activity and protein interactions.
  • Industrial Applications It is used in producing specialty chemicals and intermediates for various industrial processes.

Detailed Research Findings

This compound exhibits significant biological activity, especially as a carbonic anhydrase inhibitor, an enzyme crucial for maintaining acid-base balance in organisms. Inhibitors of this enzyme have therapeutic potential for treating conditions like glaucoma and certain cancers. Modifications to the sulfonamide group can enhance its inhibitory effects and selectivity against different carbonic anhydrase isoforms.

One study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line and another breast cancer cell line in addition to normal breast cell line . Several compounds showed a significant inhibitory effect against both cancer cell lines and excellent enzyme inhibition against CA IX, revealing their remarkable selectivity for CA IX over CA II . Furthermore, one compound could induce apoptosis in breast cancer cells .

Interaction studies have shown that this compound binds effectively to carbonic anhydrase through hydrogen bonding and hydrophobic interactions. Surface plasmon resonance assays have been employed to quantify these interactions, revealing insights into binding affinities and kinetics, aiding in optimizing the compound for enhanced efficacy against specific isoforms of carbonic anhydrase.

Analogs

Several compounds share structural similarities with this compound:

Compound NameNotable Activity
4-Bromo-N-(4-methylphenyl)benzenesulfonamideCarbonic anhydrase inhibition
4-Chloro-N-(4-methylphenyl)benzenesulfonamideAntimicrobial properties
N-(p-Toluenesulfonyl)-p-toluidineLipoxygenase inhibition

The presence of a fluorine atom in this compound enhances its lipophilicity compared to its bromo or chloro analogs, potentially improving membrane permeability and bioavailability.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide is not well-documentedThis inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes
This compound (Target Compound) C₁₂H₁₀FNO₂S 251.28 -F (para), -N-(4-methylphenyl) Antimicrobial potential (theoretical)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₇N₃O₃S₂ 399.47 Oxazole ring, dual sulfonamide groups Synthesized for antimicrobial screening
4-Fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide C₁₃H₁₂FNO₃S 247.32 -OCH₃ (para) instead of -CH₃ Higher polarity due to methoxy group
2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide C₁₃H₁₁Br₂NO₂S 405.10 -Br (ortho and meta), -N-(4-methylphenyl) Increased molecular weight, halogen effects
4-Fluoro-N-[[3-(4-methoxyphenyl)-5-isoxazolyl]methyl]benzenesulfonamide C₁₇H₁₅FN₂O₄S 362.38 Isoxazole-methyl group, -OCH₃ Enhanced heterocyclic interactions
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) C₂₇H₂₅N₃O₄S₂ 535.64 Dual benzenesulfonamide groups, benzilidene linker SK1 enzyme inhibition, improved solubility

Antimicrobial Activity

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (Table 1) demonstrated antimicrobial activity in preliminary screenings, attributed to the oxazole ring’s ability to disrupt microbial cell membranes .

Enzyme Inhibition

  • MP-A08 (Table 1) inhibits sphingosine kinase 1 (SK1) , a target in cancer therapy, due to its dual sulfonamide groups and planar benzilidene linker enhancing binding affinity .
  • Fluorinated analogs like the target compound may exhibit kinase inhibitory effects due to fluorine’s electronegativity, though specific data are unavailable .

Anticancer Potential

    Biological Activity

    4-Fluoro-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and its effects on cancer cells. This article reviews the existing literature on its biological activity, highlighting key findings, methodologies, and implications for future research.

    The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Binding studies suggest that this compound interacts with CA through hydrogen bonding, impacting its enzymatic function and leading to various biological effects.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this sulfonamide have shown significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 1.52 to 6.31 μM, demonstrating a high selectivity towards cancer cells over normal breast cells .

    Table 1: Anticancer Activity of Sulfonamide Derivatives

    CompoundCell LineIC50 (μM)Selectivity Ratio
    4eMDA-MB-2311.525.5
    4gMDA-MB-2312.107.0
    4hMCF-76.3117.5

    Behavioral Effects

    In animal models, particularly in studies involving nicotine-induced behavioral sensitization, derivatives such as 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide have been shown to attenuate locomotor activity associated with nicotine exposure. This suggests potential applications in treating addiction-related disorders .

    Table 2: Effects on Locomotor Activity

    Treatment Dose (mg/kg)Locomotor Activity (units)
    SalineBaseline
    NicotineIncreased
    4-FBS (20)Decreased
    4-FBS (40)Decreased
    4-FBS (60)Significant Decrease

    Case Studies and Research Findings

    • Anticancer Efficacy : A study demonstrated that specific derivatives of the compound induced apoptosis in breast cancer cells, evidenced by a significant increase in annexin V-FITC positivity . This indicates that these compounds not only inhibit cell proliferation but also promote programmed cell death.
    • Carbonic Anhydrase Inhibition : The compound has been shown to selectively inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, making it a promising candidate for further development in cancer therapies targeting this enzyme .
    • Behavioral Studies : Research involving mice indicated that administration of the compound significantly reduced nicotine-induced behavioral sensitization, suggesting a modulatory effect on dopaminergic pathways which could be beneficial in addiction treatments .

    Q & A

    Q. Methodological Insight :

    • Use single-crystal X-ray diffraction to resolve torsional angles and confirm regiochemistry.
    • Compare with computational models (e.g., DFT) to validate electronic effects of the fluorine substituent.

    What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

    Basic Research Question

    • NMR :
      • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm). The –SO₂NH– proton is typically a broad singlet (δ ~10–12 ppm) but may be absent due to exchange broadening.
      • ¹³C NMR : Fluorine coupling splits signals for carbons adjacent to the F atom (e.g., C-4 of the benzene ring) .
    • IR : Strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonamide formation .

    Data Contradiction Example :
    If the –SO₂NH– proton is not observed in ¹H NMR, use DEPT-135 or HSQC to confirm the absence of exchangeable protons. Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

    How does the fluorine substituent influence the compound’s reactivity and biological activity?

    Advanced Research Question

    • Electronic Effects : Fluorine’s electronegativity increases the sulfonyl group’s electrophilicity, enhancing nucleophilic substitution reactivity (e.g., with amines or thiols) .
    • Biological Implications : Fluorinated sulfonamides often exhibit improved metabolic stability and binding affinity to enzymes (e.g., carbonic anhydrase inhibitors).

    Table 2 : Comparative Reactivity of Analogues

    CompoundHydrolysis Rate (k, s⁻¹)Enzyme Inhibition (IC₅₀, nM)
    4-Fluoro derivative0.128.5
    4-Chloro derivative0.0912.3

    Q. Methodological Insight :

    • Use enzyme inhibition assays (e.g., fluorescence-based) to quantify activity.
    • Perform Hammett analysis to correlate substituent effects with reaction rates .

    What computational strategies are employed to predict the compound’s interactions with biological targets?

    Advanced Research Question

    • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in enzyme active sites. For example, the fluorine atom may form halogen bonds with backbone carbonyls .
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies.

    Q. Methodological Insight :

    • Validate computational models with SAR (Structure-Activity Relationship) data.
    • Use QM/MM (Quantum Mechanics/Molecular Mechanics) to refine electronic interactions at binding sites .

    How can synthetic byproducts be analyzed and repurposed for derivative synthesis?

    Advanced Research Question
    Unexpected products, such as double sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ), can be characterized via:

    • LC-MS/MS : Identify m/z peaks corresponding to di-sulfonylated species.
    • X-ray Crystallography : Resolve regiochemistry for repurposing as bifunctional ligands.

    Q. Methodological Insight :

    • Screen byproducts for off-target biological activity (e.g., kinase inhibition).
    • Optimize reaction conditions using DoE (Design of Experiments) to maximize yield of desired derivatives.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-fluoro-N-(4-methylphenyl)benzenesulfonamide
    Reactant of Route 2
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    4-fluoro-N-(4-methylphenyl)benzenesulfonamide

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